1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one
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Overview
Description
1,4,10-Trioxa-dispiro[4242]tetradecan-9-one is a unique organic compound characterized by its complex spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols or dihalides with ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This can include the use of catalysts to accelerate the reaction and reduce by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ketone group and spirocyclic structure can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-one: Similar spirocyclic structure but with different positioning of oxygen atoms and functional groups.
1,4-Dioxaspiro[4.5]decane: Contains a spirocyclic structure with two oxygen atoms.
1,3,5-Trioxane: A simpler cyclic compound with three oxygen atoms.
Uniqueness
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is unique due to its specific arrangement of three oxygen atoms and a ketone group within a spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,9,12-trioxadispiro[4.2.48.25]tetradecan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9-10(5-6-13-9)1-3-11(4-2-10)14-7-8-15-11/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAQCIBECWHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CCOC3=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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